Technical Guide: 1-Methyl-2,4-Dinitropyrrole (CAS 2948-69-8)
Technical Guide: 1-Methyl-2,4-Dinitropyrrole (CAS 2948-69-8)
[1]
Part 1: Executive Summary
1-Methyl-2,4-dinitropyrrole (CAS 2948-69-8) is a specialized nitrogen-rich heterocyclic compound primarily utilized as a high-value intermediate in the synthesis of energetic materials and pharmaceutical scaffolds.[1] Structurally, it consists of a pyrrole ring methylated at the nitrogen position (
This configuration makes it a critical precursor for 1-methyl-2,3,4,5-tetranitropyrrole , a melt-castable high-energy material that rivals TNT in performance but offers improved thermal stability. Unlike its isomer, 1-methyl-2,5-dinitropyrrole, the 2,4-isomer is the thermodynamic product of controlled nitration, driven by the electronic directing effects of the N-methyl group.
Target Audience: Synthetic Organic Chemists, Energetic Materials Scientists, and Pharmaceutical Researchers.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 1-Methyl-2,4-dinitropyrrole |
| CAS Number | 2948-69-8 |
| Molecular Formula | |
| Molecular Weight | 171.11 g/mol |
| Structure | Pyrrole ring, |
| Appearance | Pale yellow to white crystalline solid |
| Solubility | Soluble in acetone, acetonitrile, ethyl acetate; insoluble in water |
| Key Hazards | Energetic precursor; potential methemoglobinemia agent |
Critical Distinction: Do not confuse this compound with 2,4-Dinitrotoluene (2,4-DNT) or 2-methyl-1,4-dinitropyrrole (a known mutagen formed from sorbic acid). The position of the methyl group (on Nitrogen vs. Carbon) fundamentally alters the reactivity and toxicity profile.
Part 3: Synthetic Architecture & Mechanism
The synthesis of 1-methyl-2,4-dinitropyrrole is a classic example of Electrophilic Aromatic Substitution (EAS) on an activated heterocyclic ring. The
Optimized Synthesis Protocol
Based on the methodology by Thaltiri et al. (University of Hyderabad).
Reagents:
- -Methylpyrrole (Precursor)[2]
-
Potassium Nitrate (
)[2][3] -
Concentrated Sulfuric Acid (
, 98%) -
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation of Nitrating Agent: In a round-bottom flask, dissolve
(8 equivalents) in concentrated . Maintain temperature at 0°C using an ice-salt bath. The in-situ generation of nitronium ions ( ) is exothermic; precise temperature control is vital to prevent runaway oxidation. -
Addition: Dropwise add
-methylpyrrole (1 equivalent) to the acid mixture. The addition must be slow to keep the internal temperature below 5°C. -
Reaction: Stir the mixture at 0°C for 5 hours .
-
Note: Higher temperatures (25°C or 65°C) lead to over-nitration (trinitro species) or oxidative decomposition.
-
-
Quenching: Pour the reaction mixture onto crushed ice. A precipitate may form.[2][3]
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (
mL). -
Purification: The crude product contains a mixture of the 2,4-isomer (Major, ~35%) and the 2,5-isomer (Minor, ~12%) .
-
Separation: Use silica gel column chromatography.
-
Eluent: Hexane:Ethyl Acetate gradient (starts 90:10, moves to 80:20). The 2,4-isomer typically elutes after the 2,5-isomer due to differences in polarity.
-
Mechanistic Pathway & Regioselectivity
The regioselectivity is governed by the stability of the sigma-complex intermediate.
-
First Nitration: Occurs at C2 (alpha position) due to resonance stabilization involving the nitrogen lone pair.
-
Second Nitration: The nitro group at C2 is electron-withdrawing, deactivating the ring. However, the
-methyl group still activates. The C4 position is favored over C5 for the second nitro group because C4 is meta to the C2-nitro group (less deactivated) and still activated by the ring nitrogen. Directing effects favor the 2,4-pattern over the 2,5-pattern in this specific reagent system.
Caption: Electrophilic substitution pathway showing the kinetic preference for the 2,4-isomer over the 2,5-isomer.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule is the key identifier.
-
1-Methyl-2,4-dinitropyrrole: Asymmetric substitution.
-
1H NMR (CDCl3/CD3CN):
-
~3.9-4.1 ppm (3H, s):
-Methyl group. -
7.5-8.0 ppm (1H, d, J2Hz): Proton at C3 (between nitro groups). -
8.0-8.5 ppm (1H, d, J2Hz): Proton at C5 (adjacent to Nitrogen). -
Note: H5 is typically more downfield than H3 due to proximity to the ring nitrogen.
-
~3.9-4.1 ppm (3H, s):
-
-
1-Methyl-2,5-dinitropyrrole (Impurity): Symmetric substitution.
-
1H NMR: Shows a singlet for the two equivalent aromatic protons (H3, H4) and a singlet for the methyl group. Presence of a second aromatic singlet indicates incomplete separation.
-
Mass Spectrometry
-
HRMS (ESI): Calculated for
. -
Fragmentation usually shows loss of
groups ( ).
Part 5: Functional Applications
Energetic Materials Precursor
The primary utility of CAS 2948-69-8 is as a scaffold for "insensitive munitions."
-
Pathway: 1-Methyl-2,4-dinitropyrrole
1-Methyl-2,3,4-trinitropyrrole 1-Methyl-2,3,4,5-tetranitropyrrole (N-Methyl-TNP) . -
Performance: The final tetranitro derivative exhibits a density of ~1.92 g/cm³ and detonation velocity comparable to RDX, but with significantly higher thermal stability (decomposition >260°C). The 2,4-dinitro intermediate is stable enough for safe handling and scale-up.
Pharmaceutical Research
Nitro-pyrroles are investigated as:
-
Radiosensitizers: Compounds that make tumor cells more sensitive to radiation therapy.
-
Antimicrobial Scaffolds: Analogous to nitroimidazoles (e.g., Metronidazole), the nitro-pyrrole core is tested for activity against anaerobic bacteria, though specific clinical data for this isomer is limited compared to its imidazole cousins.
Part 6: Safety & Handling Protocols
Warning: All polynitro organic compounds should be treated as potentially explosive until proven otherwise.
-
Thermal Stability: While the dinitro derivative is stable at room temperature, never heat the crude reaction mixture above 60°C without safety shielding, as over-nitrated byproducts (trinitro/tetranitro) can be shock-sensitive.
-
Toxicity: Nitroaromatics are known to cause methemoglobinemia (oxidation of hemoglobin).
-
PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.
-
First Aid: If inhaled, move to fresh air. If skin contact occurs, wash with soap and water; monitor for cyanosis (blue lips/fingernails).
-
-
Storage: Store in a cool, dry place away from reducing agents and strong bases.
Part 7: References
-
Thaltiri, V., Shanmugapriya, V., Yadagiri, T., & Panda, P. K. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach. ChemRxiv.
-
Rinkes, I. J. (1934). Untersuchungen über Pyrrolderivate. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on nitration ratios of pyrroles).
-
PubChem Compound Summary. 2-Methyl-1,4-dinitropyrrole (Isomer Distinction). National Center for Biotechnology Information.
